3-叠氮苯酚

描述

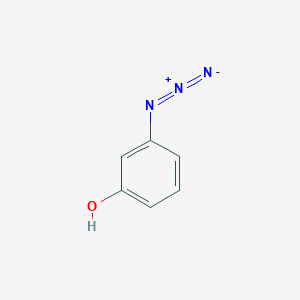

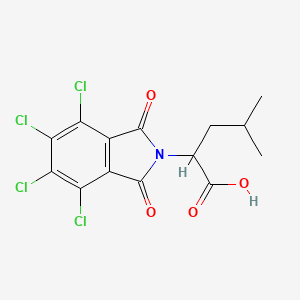

3-Azidophenol is an organic compound with the molecular formula C6H5N3O . It contains an azide functional group (-N3) and a phenolic hydroxyl group (-OH) .

Synthesis Analysis

The synthesis of 3-Azidophenol can be achieved through various methods. One common method involves the reaction of phenol with sodium azide in the presence of copper or copper-free catalysts . Another method involves the reaction of p-aminophenol with sodium azide followed by diazotization.Molecular Structure Analysis

The molecular structure of 3-Azidophenol consists of a phenol group attached to an azide group at the 3-position . The average mass of 3-Azidophenol is 135.123 Da and its monoisotopic mass is 135.043259 Da .Chemical Reactions Analysis

The azide group in 3-Azidophenol makes it a versatile compound in chemical reactions. For instance, it can participate in click chemistry, which involves combining a biomolecule and a substrate of choice to generate a large library of compounds . Additionally, azides can decompose in the presence of light, heat, and catalysts under reagent-free conditions to yield nitrenes .Physical And Chemical Properties Analysis

3-Azidophenol has several physical and chemical properties. It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 1 freely rotating bond and no violations of the Rule of 5 . The ACD/LogP value is 2.19, indicating its lipophilicity .科学研究应用

1. 诱变性和致癌性研究

3-叠氮苯酚化合物,特别是3'-叠氮-3'-脱氧胸苷(AZT),已对其诱变和致癌潜力进行了研究。AZT是一种胸苷类似物,以用于治疗艾滋病和预防艾滋病毒阳性个体发病而闻名。它已显示可导致小鼠肿瘤并具有诱变效应,导致人淋巴母细胞样细胞中不同遗传位点的突变频率增加。AZT整合到细胞DNA中对其遗传毒性有直接作用,这表明需要进一步研究AZT的长期副作用,特别是出于预防原因而接受AZT的人群(孟等,2000)。

2. AZT耐药机制

对AZT耐药机制的研究表明,与AZT耐药相关的突变酶可以比野生型逆转录酶更有效地去除链终止残基。这促进了DNA合成的挽救,这一发现对于理解耐药机制和改进抗病毒治疗至关重要(Götte等,2000)。

3. AZT肝毒性

AZT在抑制分离的大鼠肝线粒体中胸苷磷酸化中的作用已得到研究,揭示了AZT肝毒性的潜在机制。这种抑制作用与线粒体DNA耗竭有关,这是长期使用AZT观察到的副作用(Lynx等,2006)。

4. 生化和分子相互作用

研究还集中在某些3-叠氮苯酚衍生物的合成、结构和性质上。例如,已合成具有七齿配体的双核铜(II)螯合物,包括3-叠氮苯酚基团,并分析了它们的磁性、结构和潜在催化活性(班纳吉等,2009)。

未来方向

The future research directions for 3-Azidophenol could include exploring its potential applications in various fields such as medicinal chemistry, agriculture, bioconjugation, chemical synthesis, and supramolecular chemistry . Additionally, safer synthetic methods and a deeper understanding of its electronic nature could be areas of future investigation .

属性

IUPAC Name |

3-azidophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXOPNUFEVXGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51642-25-2 | |

| Record name | 3-azidophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)

![N-(2-methoxyethyl)-2-[4-methyl-6-oxo-2-piperidino-1(6H)-pyrimidinyl]acetamide](/img/structure/B2648022.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)

![2,6-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2648028.png)

![Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate](/img/structure/B2648034.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2648035.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)